2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Description
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20BrN3OS and its molecular weight is 442.38. The purity is usually 95%.
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Biological Activity
The compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a member of the imidazole-thioether class, which has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H17BrN4OS, with a molecular weight of 469.4 g/mol. The structure includes an imidazole ring, a thioether linkage, and a pyrrolidine moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H17BrN4OS |
Molecular Weight | 469.4 g/mol |
CAS Number | 1207007-04-2 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing the bromophenyl group have shown effectiveness against various bacterial strains. A study highlighted that certain imidazole derivatives inhibited the growth of pathogenic bacteria by interfering with cell wall synthesis and disrupting membrane integrity .
Antifungal Activity
The compound's antifungal properties have also been explored. In vitro assays demonstrated that it could inhibit fungal growth by targeting ergosterol biosynthesis, a crucial component of fungal cell membranes. This action is similar to that of established antifungal agents like azoles .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. Notably, it has been shown to induce apoptosis in cancer cell lines through the disruption of microtubule dynamics and activation of specific apoptotic pathways. For example, research on related pyrrolidine derivatives indicated that they could cause G2/M phase arrest in cancer cells, leading to increased apoptosis through mitochondrial pathways .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The imidazole ring can chelate metal ions in active sites of enzymes, inhibiting their function.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Cell Signaling Modulation : It can influence signaling pathways associated with cell proliferation and survival, particularly by modulating JNK signaling cascades involved in apoptosis .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Anticancer Activity : A study on pyrrolidine derivatives showed significant cytotoxicity against prostate cancer cell lines, highlighting their potential as therapeutic agents .
- Antimicrobial Efficacy : A comparative analysis revealed that compounds with similar thioether structures exhibited stronger antibacterial activity compared to their non-thioether counterparts, suggesting the importance of this functional group in enhancing bioactivity .
- Mechanistic Insights : Research utilizing flow cytometry has elucidated that the compound induces apoptosis via mitochondrial pathways, confirming its role as a potential anticancer agent .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3OS/c22-17-10-8-16(9-11-17)19-14-23-21(25(19)18-6-2-1-3-7-18)27-15-20(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTHJJKQNSMDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.